molecular formula C31H30N4O2 B1679040 Pomisartan CAS No. 144702-17-0

Pomisartan

Cat. No.: B1679040
CAS No.: 144702-17-0
M. Wt: 490.6 g/mol
InChI Key: SOYCBUUKISWFER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pomisartan is synthesized through a series of chemical reactions involving the formation of benzimidazole derivatives. The synthetic route typically involves the condensation of appropriate aromatic amines with carboxylic acids or their derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives and their oxidized or reduced forms .

Scientific Research Applications

Pomisartan has a wide range of scientific research applications:

Mechanism of Action

Pomisartan exerts its effects by selectively binding to the angiotensin II type 1 receptor, thereby blocking the action of angiotensin II. This inhibition prevents vasoconstriction and the release of aldosterone, leading to a reduction in blood pressure. The molecular targets involved include the angiotensin II type 1 receptor and downstream signaling pathways that regulate vascular tone and fluid balance .

Comparison with Similar Compounds

Uniqueness of Pomisartan: this compound is unique due to its specific binding affinity and selectivity for the angiotensin II type 1 receptor. It has shown promising results in preclinical studies for its potential therapeutic effects in cardiovascular diseases .

Properties

CAS No.

144702-17-0

Molecular Formula

C31H30N4O2

Molecular Weight

490.6 g/mol

IUPAC Name

2-[4-[[2-ethyl-4-methyl-6-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)benzimidazol-1-yl]methyl]phenyl]benzoic acid

InChI

InChI=1S/C31H30N4O2/c1-3-28-33-30-20(2)16-23(26-19-34-15-7-6-10-29(34)32-26)17-27(30)35(28)18-21-11-13-22(14-12-21)24-8-4-5-9-25(24)31(36)37/h4-5,8-9,11-14,16-17,19H,3,6-7,10,15,18H2,1-2H3,(H,36,37)

InChI Key

SOYCBUUKISWFER-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=CN6CCCCC6=N5

Canonical SMILES

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=CN6CCCCC6=N5

Appearance

Solid powder

Key on ui other cas no.

144702-17-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pomisartan;  BIBR-363;  BIBR 363;  BIBR363.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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